Calamenene

Overview

Description

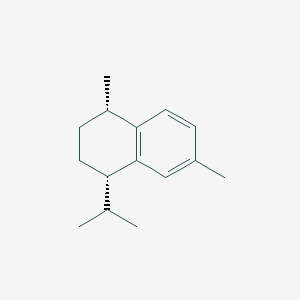

Calamenene is a naturally occurring aromatic sesquiterpene compound found in various plants, including species of the genus Calamintha and Croton. It is known for its distinctive pleasant aroma and has been studied for its potential medicinal properties. The chemical structure of this compound includes a naphthalene ring system with a methoxy group and an isopropyl group, contributing to its unique chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calamenene can be synthesized through several methods. One common synthetic route involves the use of a ring-closing metathesis reaction. Starting from l-menthone, the process includes allylation with lithium diisopropylamide (LDA) followed by a Grignard reaction with methallylmagnesium chloride to form an intermediate alcohol. This intermediate is then treated with Grubbs’ catalyst in dichloromethane to produce the desired this compound .

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources, such as the essential oils of plants like Croton cajucara. The extraction process typically includes hydrodistillation, followed by purification steps to isolate this compound from other components of the essential oil .

Chemical Reactions Analysis

Types of Reactions: Calamenene undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form hydroxy derivatives, such as 7-hydroxythis compound.

Reduction: Reduction reactions can convert this compound to dihydrothis compound.

Substitution: Electrophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions are commonly used.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride as a catalyst are common.

Major Products:

Oxidation: 7-Hydroxythis compound

Reduction: Dihydrothis compound

Substitution: Various substituted this compound derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: Used as a precursor for synthesizing other complex molecules.

Biology: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.

Medicine: Investigated for its anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the fragrance industry due to its pleasant aroma.

Mechanism of Action

Calamenene exerts its effects through various mechanisms:

Antimicrobial Activity: this compound disrupts the cell membrane integrity of bacteria, leading to cell death.

Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Antioxidant Activity: this compound scavenges free radicals, protecting cells from oxidative damage.

Comparison with Similar Compounds

Calamenene is unique due to its specific chemical structure and properties. Similar compounds include:

Betulinic Acid: Known for its anticancer and anti-inflammatory properties.

Oleanolic Acid: Exhibits hepatoprotective and anti-inflammatory effects.

Maslinic Acid: Known for its antioxidant and anticancer activities.

Compared to these compounds, this compound stands out for its broad spectrum of biological activities and its potential applications in various fields. Its unique naphthalene ring system with a methoxy group and an isopropyl group contributes to its distinct chemical behavior and biological effects.

Properties

IUPAC Name |

(1S,4S)-1,6-dimethyl-4-propan-2-yl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5,7,9-10,12-13H,6,8H2,1-4H3/t12-,13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGTJIOWQJWHTJJ-STQMWFEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880702, DTXSID501042907 | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Cadina-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

483-77-2, 72937-55-4 | |

| Record name | Calamenene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dimethyl-4-isopropyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calamenene, cis-(+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072937554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1s-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Cadina-1,3,5-triene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501042907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,2,3,4-tetrahydro-1,6-dimethyl-4-(1-methylethyl)-, (1S,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALAMENENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8O22WBF8L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CALAMENENE, CIS-(±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5C6W67N6XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Calamenene?

A1: this compound has the molecular formula C15H22 and a molecular weight of 202.34 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Researchers commonly employ a combination of spectroscopic techniques to characterize this compound, including:

- Nuclear Magnetic Resonance (NMR) spectroscopy: Both 1D and 2D NMR are crucial for determining the relative configurations of this compound and its derivatives. []

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique is widely used for identifying and quantifying this compound in essential oils and extracts. [, , , , , , , , , , , , ]

- Fourier Transform Infrared Spectroscopy (FTIR): Provides information about functional groups present in this compound derivatives. []

- High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS): Confirms the molecular formula and provides accurate mass measurements for structural elucidation. []

- Circular Dichroism (CD) Spectrometry: Useful for determining the absolute configuration of chiral this compound derivatives. []

Q3: In what natural sources has this compound been identified?

A3: this compound is a bicyclic sesquiterpene found in various natural sources, including:

- Plants: It is a common constituent of essential oils from various plant species. Notable examples include Eremophila drummondii [], Croton cajucara Benth [], Myrcianthes storkii [], Tarenna madagascariensis [], Pilgerodendron uviferum [], Filifolium sibiricum [], Eryngium caucasicum [], Alpinia oxymitra [], Leptospermum scoparium [] and several others.

- Gorgonians: This marine organism has yielded this compound derivatives. [, ]

- Fungi: Notably, this compound-type terpenoids have been reported from the Heimiomyces species, marking the first instance of their discovery in fungi. []

Q4: What are some of the reported biological activities of this compound and its derivatives?

A4: Studies have revealed various bioactivities associated with this compound and its derivatives, including:

- Antimicrobial Activity: 7-Hydroxythis compound-rich essential oils exhibit potent antimicrobial effects against a range of bacteria and fungi. This includes significant activity against MRSA, Mycobacterium tuberculosis, M. smegmatis, Mucor circinelloides, and Rhizopus oryzae. []

- Antifouling Activity: this compound derivatives, particularly those with an acetoxy group, demonstrate notable settlement inhibition against barnacle cyprids (Balanus amphitrite) and exhibit potential as cytotoxic agents against Artemia nauplii. [, ]

- Antioxidant Activity: Essential oils rich in 7-hydroxythis compound show promising antioxidant properties, with potential applications in various fields. []

- Cytotoxic Activity: Some this compound derivatives, such as those isolated from the Heimiomyces species, exhibit moderate cytotoxicity against KB 3.1 and L929 cell lines. []

- Anti-proliferative Activity: Dryofraterpene A, a novel this compound derivative, has shown significant inhibitory effects on the proliferation of several human cancer cell lines (A549, MCF7, HepG2, HeLa, and PC-3) at low micromolar concentrations. []

- Larvicidal Activity: Essential oils rich in this compound display promising larvicidal activity against Aedes aegypti larvae, suggesting potential for vector control. [, ]

- Effects on the Autonomic Nervous System: Inhalation of essential oils containing this compound can influence heart rate variability, blood pressure, and sympathetic/parasympathetic nervous system activity. [] This suggests potential applications for stress reduction and mood enhancement.

Q5: How does this compound contribute to the properties of wood?

A5: The presence of this compound in certain wood species, like Zhennan (Phoebe zhennan), contributes to its desirable properties:

- Non-corrodibility: Compounds like Caryophyllene oxide and this compound found in Zhennan wood are believed to contribute to its resistance to decay. []

- Aroma: this compound, along with other volatile compounds like α-Cubebene and Caryophyllene oxide, imparts a distinctive and pleasant aroma to Zhennan wood, making it highly valued. []

Q6: Can this compound be synthesized, and how does its synthesis provide insights into its stereochemistry?

A: Yes, this compound can be synthesized. A key synthesis of (1R,4S)-(-)-Calamenene was achieved from dihydroxyserrulatic acid, establishing its absolute configuration. [] Additionally, the synthesis of (±)-cis-Calamenene has been achieved through hydroboration and subsequent oxidation steps. [] X-ray crystallography studies on a crystalline intermediate confirmed the stereochemistry of the synthesized compounds. []

Q7: Has the structure of this compound been modified to investigate structure-activity relationships (SAR)?

A7: Yes, structural modifications of this compound have been explored, particularly in the context of antifouling and anticancer activities:

- Antifouling Activity: Studies on this compound derivatives from gorgonians indicated that the presence of an acetoxy group significantly enhanced their antifouling activity against barnacle cyprids. []

- Anticancer Activity: The discovery of Dryofraterpene A, a naturally occurring this compound derivative with potent anti-proliferative activity against human cancer cell lines, highlights the potential of structural modifications for enhancing biological activity. [] This finding opens avenues for further SAR studies to optimize the anticancer potential of this compound derivatives.

Q8: How does the formulation of essential oils containing this compound impact their effectiveness?

A8: The formulation of essential oils plays a crucial role in their efficacy, particularly when considering their use as larvicides:

- Emulsification: Research has shown that formulating Leptospermum scoparium essential oil, which contains this compound, with a bio-based amylose-N-1-hexadecylammonium chloride inclusion complex (Hex-Am) as an emulsifier significantly enhances its toxicity against Aedes aegypti larvae. [] This highlights the importance of appropriate formulation strategies in maximizing the biological activity of essential oils.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

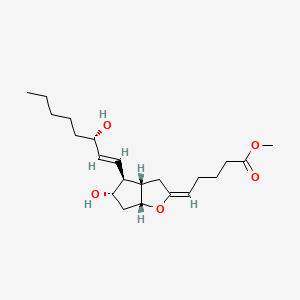

![[(7R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S,3R,4R)-3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1233888.png)

![5-[[3-(2-hydroxyethyl)-2-methylpyridin-1-ium-1-yl]methyl]-2-methyl-1H-pyrimidin-6-one](/img/structure/B1233891.png)